4-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid
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Overview
Description
4-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O3. This compound is characterized by the presence of two fluorine atoms attached to a methoxy group and a difluoromethyl group on a benzoic acid backbone. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and altered electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is treated with difluoromethylating and difluoromethoxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as halogenation, nucleophilic substitution, and purification through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, including increased bioavailability and metabolic stability.
Industry: It is used in the development of agrochemicals and materials science for its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)benzoic acid
- 4-(Difluoromethyl)benzoic acid
- 4-Difluoromethoxy-benzoic acid methyl ester
Uniqueness
4-(Difluoromethoxy)-3-(difluoromethyl)benzoic acid is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups on the benzoic acid backbone. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7(11)5-3-4(8(14)15)1-2-6(5)16-9(12)13/h1-3,7,9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJYNKQMVZFRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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